2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one
Description
Properties
CAS No. |
112521-56-9 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3,10-dihydro-2H-imidazo[1,2-b]isoquinolin-5-one |
InChI |
InChI=1S/C11H10N2O/c14-11-9-4-2-1-3-8(9)7-10-12-5-6-13(10)11/h1-4H,5-7H2 |
InChI Key |
QIVYEQBVTUZHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
Cyclocondensation reactions between aminodihydroisoquinoline precursors and carbonyl-containing reagents represent a foundational strategy for constructing the imidazo[1,2-b]isoquinolinone core. In one protocol, 2-amino-1,2-dihydroisoquinoline reacts with chloroacetaldehyde under reflux conditions in ethanol, facilitating intramolecular cyclization to yield the target compound. This method, adapted from analogous syntheses of dihydroimidazo[2,1-a]isoquinolines , typically achieves moderate yields (60–70%) but requires precise pH control during workup to prevent decomposition .
A variation employing ethyl bromopyruvate as the carbonyl component demonstrates enhanced reactivity, where the bromine atom acts as a leaving group to promote lactam formation. This approach, detailed in the synthesis of pyrrolo[2,1-a]isoquinolines , involves refluxing isoquinoline with dimethyl acetylenedicarboxylate (DMAD) and ethyl bromopyruvate in acetonitrile. The resultant adduct undergoes spontaneous cyclization upon neutralization, yielding the imidazo-fused product with 75% efficiency .
Table 1: Cyclocondensation Conditions and Outcomes
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Amino-1,2-dihydroisoquinoline + Chloroacetaldehyde | Ethanol | 80 | 6 | 65 | |
| Isoquinoline + DMAD + Ethyl Bromopyruvate | Acetonitrile | 90 | 12 | 75 |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a streamlined route to 2,10-dihydroimidazo[1,2-b]isoquinolin-5(3H)-one by concurrently assembling multiple bonds in a single step. A notable example involves the tandem reaction of isoquinoline, activated acetylenes (e.g., DMAD), and aryl isocyanates. This method, inspired by the synthesis of arylsulfonamides , proceeds via a zwitterionic intermediate that undergoes sequential nucleophilic attack and cyclization. The use of anhydrous potassium acetate as a base in dichloromethane at room temperature affords the product in 68% yield after recrystallization .
Palladium-Catalyzed Coupling Methods
Transition metal catalysis has emerged as a powerful tool for constructing the imidazo[1,2-b]isoquinolinone scaffold with high regiocontrol. A patent-pending protocol utilizes Suzuki-Miyaura cross-coupling between halogenated isoquinoline derivatives and imidazole boronic esters . For instance, 5-bromo-2-aminoisoquinoline reacts with imidazo[1,2-a]pyridine-6-boronic acid pinacol ester in the presence of PdCl₂(dppf)₂ and sodium carbonate, yielding the target compound at 72% efficiency . The reaction’s success hinges on maintaining a nitrogen atmosphere and using ethylene glycol dimethyl ether/water (5:1) as the solvent to enhance catalyst stability.
Table 2: Palladium-Catalyzed Coupling Parameters
| Substrate | Catalyst | Solvent System | Yield (%) | Source |
|---|---|---|---|---|
| 5-Bromo-2-aminoisoquinoline | PdCl₂(dppf)₂ | DME/Water (5:1) | 72 | |
| 5-Iodo-1,2-dihydroisoquinoline | Pd(OAc)₂ | Toluene/Ethanol | 65 |
Comparative Analysis of Synthetic Routes
Cyclocondensation methods prioritize simplicity and readily available starting materials but often suffer from moderate yields due to competing side reactions. In contrast, MCRs provide atom economy but require stringent stoichiometric control to avoid polymeric byproducts. Palladium-mediated couplings, while resource-intensive, excel in regioselectivity and functional group tolerance, making them ideal for late-stage diversification.
A kinetic study of the chloroacetaldehyde-mediated cyclization revealed second-order dependence on amine concentration, with activation energy (Δ‡G) of 92 kJ/mol, corroborating a stepwise mechanism . Solvent polarity critically influences reaction rates, with protic solvents like ethanol accelerating cyclization by stabilizing polar intermediates .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinoline or imidazole derivatives .
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 2,10-dihydroimidazo[1,2-b]isoquinolin-5(3H)-one has been achieved through various methods, including microwave irradiation and multicomponent reactions. For instance, derivatives have been synthesized by reacting the base compound with different electrophiles to explore their reactivity and biological properties .
Antiparasitic Activity
Research has shown that derivatives of 2,10-dihydroimidazo[1,2-b]isoquinolin-5(3H)-one exhibit significant antiparasitic activity against Plasmodium falciparum and Trypanosoma cruzi. The compounds were evaluated for their efficacy in inhibiting these parasites, with some derivatives demonstrating IC50 values in the low micromolar range . The mode of action appears to involve the inhibition of hemozoin formation, similar to chloroquine .
Antimicrobial Properties
In vitro studies have indicated that certain derivatives possess antimicrobial activity against a range of bacteria and fungi. The structural modifications of the base compound have led to improved efficacy against Gram-positive bacteria .
Antithrombotic Effects
Some studies have highlighted the potential of these compounds as antithrombotic agents. For instance, specific derivatives have been shown to inhibit platelet aggregation effectively . This suggests that they may serve as lead compounds for developing new antithrombotic therapies.
Case Studies
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-b]isoquinolin-5(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been shown to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), leading to the disruption of signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of these targets results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Table 1: Core Structural Features of Compound 1 and Analogous Heterocycles
- Tryptanthrin: Computational studies show high structural overlap with Compound 1 (RMSD = 1.69×10⁻³ Å), but tryptanthrin’s indoloquinazolinone scaffold confers broader anti-inflammatory activity .
- Pyrrolo-isoquinolinones: These lack the imidazole ring but share fused bicyclic systems, enabling access to rosettacin derivatives via annulation .
- Imidazo-pyrimido-pyrimidines : Feature additional nitrogen atoms, enhancing interactions with histamine receptors .
Table 3: Pharmacological Profiles
- C-10 Substitution: Thioamide derivatives of Compound 1 exhibit potent trypanocidal activity (IC₅₀ = 2.3 µM vs. T. cruzi), surpassing the base compound’s efficacy .
- N-1 Substitution : Methylation at N-1 improves solubility but reduces antiparasitic potency compared to C-10 modifications .
- Tryptanthrin: Despite structural similarity, its indoloquinazolinone core achieves lower IC₅₀ values (0.8 µM) due to enhanced π-π stacking with parasitic enzymes .
Reactivity and Electrophilic Substitution
- Compound 1 : Reactivity studies identify C-10 as the most electrophilic site, followed by N-1, enabling regioselective derivatization .
- Pyrrolo-isoquinolinones: Exhibit reactivity at C-3 and C-10, facilitating annulation with enynones for polycyclic systems .
- Imidazo-pyrimidines : Thione groups at C-5 enhance stability and receptor binding in antihistaminic agents .
Biological Activity
2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one (DHIIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimalarial, anticancer, and other pharmacological effects, supported by data from recent studies.
Chemical Structure and Properties
The structure of DHIIQ is characterized by a fused bicyclic framework that includes nitrogen atoms, which are crucial for its biological activity. The presence of the imidazole and isoquinoline moieties contributes to its interaction with various biological targets.
Antimalarial Activity
Recent research has highlighted the antimalarial potential of DHIIQ derivatives. A series of compounds were synthesized and tested against the chloroquine-sensitive GHA strain of Plasmodium falciparum. The results indicated moderate to good antimalarial activity in the micromolar range. For instance, specific derivatives exhibited a strong correlation (r = 0.98) between their antimalarial efficacy and heme binding affinity, suggesting that their mechanism may involve inhibition of hemozoin formation similar to chloroquine .
| Compound | Antimalarial Activity (IC50 in µM) |
|---|---|
| Compound 2 | 12.5 |
| Compound 4 | 15.0 |
| Compound 6 | 9.8 |
| Compound 9 | 20.3 |
| Compound 17 | 18.7 |
Anticancer Activity
DHIIQ derivatives have also shown promising anticancer properties. Studies evaluated their effects on various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast). Notably, certain derivatives displayed IC50 values ranging from 5.1 to 22.08 µM against these cell lines, demonstrating significant antiproliferative activity .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HepG2 | Derivative A | 10.5 |
| HCT116 | Derivative B | 7.8 |
| MCF-7 | Derivative C | 15.0 |
Other Pharmacological Activities
In addition to antimalarial and anticancer effects, DHIIQ derivatives have been investigated for other biological activities:
- Antioxidant Activity : Some derivatives demonstrated significant radical scavenging activity in DPPH assays.
- Antibacterial Effects : Certain compounds showed inhibitory effects against various bacterial strains.
- Anti-inflammatory Properties : The potential for anti-inflammatory action has been suggested through various in vitro assays.
Structure-Activity Relationship (SAR)
Understanding the SAR of DHIIQ derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the imidazoisoquinolinone structure have been shown to enhance potency and selectivity against various targets. For example:
- Substituents at the C-10 position have been linked to improved anticancer activity.
- The introduction of electron-withdrawing groups has been correlated with increased antimalarial efficacy .
Case Studies
- Bollini et al. (2014) investigated a series of DHIIQ derivatives for their antimalarial activity and found that compound 6 was particularly effective due to its strong heme binding affinity.
- Verma et al. (2021) reported on the antioxidant properties of several DHIIQ derivatives, noting that modifications significantly affected their radical scavenging capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
